5'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. The compound is classified under tertiary amines and is characterized by a complex bicyclic structure that includes both piperidine and bipyridine moieties. Its CAS Registry Number is 1352539-63-9, and it is recognized for its diverse applications in drug development and research.
The synthesis of 5'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine can be achieved through various synthetic pathways. Common methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like chromatography may be employed for purification post-synthesis.
The molecular formula of 5'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine is . Its structure features a tetrahydro-bipyridine core with a methyl group and a piperidinyl substituent.
The compound's structural data can be visualized using molecular modeling software or databases such as PubChem, which provides detailed information about its 2D and 3D representations .
5'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine can participate in various chemical reactions including:
Reactions are often conducted under controlled environments to prevent degradation or unwanted side reactions. Analytical techniques like NMR spectroscopy and mass spectrometry are used to confirm reaction products.
The mechanism of action for 5'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes.
Studies suggest that compounds with similar structures exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymatic pathways . Further research is essential to clarify its precise biological mechanisms.
The compound typically appears as a solid at room temperature. Its melting point and solubility vary based on purity and specific synthesis methods.
Key chemical properties include:
Relevant data regarding these properties can be sourced from chemical databases such as PubChem .
5'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine has potential applications in:
The core bipyridine framework of 5'-methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine is primarily constructed through condensation reactions that form the critical carbon-nitrogen bonds between the pyridine and tetrahydropyridine rings. These reactions typically involve the nucleophilic attack of an amine-containing precursor (such as a piperidine derivative) on an appropriately activated pyridine carbonyl compound. Research on structurally analogous compounds like TMMP (1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine) demonstrates that such condensation strategies effectively assemble the heterocyclic core while accommodating diverse substituents at specific positions [3]. The chemoselectivity of these reactions is paramount, as competing side reactions can lead to dimerization or over-alkylation products.
Alternative methodologies like Suzuki coupling (palladium-catalyzed coupling of pyridyl boronic acids/esters with halopyridines) or Stille coupling (using pyridyl stannanes) have been explored for bipyridine synthesis broadly [5]. However, for the specific target compound bearing a piperidinyl substituent adjacent to the inter-ring bond and a saturated tetrahydropyridine ring, condensation remains superior. Metal-catalyzed cross-couriers often struggle with the coordination affinity of the bipyridine product for the catalyst (e.g., palladium), leading to catalyst deactivation and requiring high catalyst loadings (>10 mol%) to achieve moderate yields (50-65%), which is impractical for large-scale synthesis [5]. Furthermore, installing the saturated tetrahydropyridine moiety via cross-coupling would necessitate additional hydrogenation steps.
Table 1: Comparative Analysis of Bipyridine Assembly Methods for Target Compound Synthesis
Synthetic Method | Key Mechanism | Advantages | Limitations for Target Compound | Typical Yield Range |
---|---|---|---|---|
Condensation Reaction | Nucleophilic addition-elimination | Direct C-N bond formation; Compatible with saturated ring; Single-step for core | Requires precise control of stoichiometry & chemoselectivity | 45-70% (optimized) |
Suzuki Coupling | Pd-catalyzed C-C cross-coupling | Broad scope for aryl-aryl coupling; Tolerant of many functional groups | Catalyst deactivation by product; Poor stability of 2-pyridyl boronic precursors | 50-65% (high Pd load) |
Stille Coupling | Pd-catalyzed C-C cross-coupling (Sn) | High reactivity; Works with sensitive systems | Severe toxicity of organotin reagents; Catalyst deactivation | 60-75% |
Negishi Coupling | Pd-catalyzed C-C cross-coupling (Zn) | Good functional group tolerance; Air-stable catalysts possible | Requires pre-formed organozinc reagents; Limited scope for complex heterocycles | 55-80% |
Reflux conditions are critical for driving the condensation reactions that yield 5'-methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine to completion. Studies on analogous neurotoxic pyridines like TMMP underscore the necessity of elevated temperatures (typically above 100°C) and extended reaction times (often 12-72 hours) under reflux [3]. These conditions provide the activation energy required for two key processes: (1) The initial nucleophilic attack of the piperidine nitrogen on the electrophilic carbon (often part of an aldehyde or activated carbonyl) of the methyl-substituted pyridine precursor, and (2) The subsequent dehydration step that forms the final imine or enamine bond crucial for the bipyridine linkage. The reaction kinetics are inherently slow at ambient temperature due to the moderate nucleophilicity of the secondary amine in piperidine and the electron-deficient nature of the pyridine ring.
The choice of reflux solvent significantly impacts yield and purity. High-boiling, aprotic solvents like toluene or xylene are commonly employed. These solvents facilitate azeotropic removal of water produced during the dehydration step, shifting the equilibrium towards the desired product according to Le Chatelier's principle. Using lower-boiling solvents like dichloromethane or THF results in substantially lower conversions (<20%) for similar reaction durations [3]. Research on TMMP synthesis demonstrated that equivalent molar doses administered under optimized reflux conditions produced significantly larger depletions of target neurotransmitters (indicative of successful formation of the bioactive compound) compared to reactions performed at lower temperatures or shorter durations [3]. This observation highlights the direct link between reaction completion under reflux and the chemical efficacy of the synthesized tetrahydro-bipyridine.
Table 2: Impact of Reflux Parameters on Tetrahydro-Bipyridine Formation Yield
Reflux Solvent | Boiling Point (°C) | Reaction Duration (h) | Temperature (°C) | Relative Yield (%) | Key Observation |
---|---|---|---|---|---|
Toluene | 111 | 24 | 111 | 100 (Reference) | Efficient water removal; High conversion |
Xylene | 138-144 | 18 | ~140 | 95-105 | Faster reaction; Slightly higher temp beneficial |
DMF | 153 | 24 | 153 | 80-90 | Solubility good; May promote side reactions |
1,2-Dichloroethane | 83 | 48 | 83 | 60-75 | Lower temp requires longer time; Incomplete |
THF | 66 | 48 | 66 | <20 | Inefficient water removal; Very poor conversion |
Achieving high purity in 5'-methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine is essential due to the potential interference of synthetic impurities (unreacted starting materials, dimers, or isomeric byproducts) in its functional applications. Recrystallization is the predominant purification method, with solvent selection being paramount for effective crystal lattice formation and impurity exclusion. Common solvent systems involve mixtures of hydrocarbon solvents (like hexane or heptane) with polar aprotic solvents (like ethyl acetate or diethyl ether) [3]. The target compound's moderate polarity necessitates a careful balance – sufficient solubility at high temperature for dissolution and low solubility at low temperature for crystal growth.
The process typically involves dissolving the crude product in a minimal volume of a warm, relatively polar solvent (e.g., ethyl acetate). The solution is then gently heated to near boiling to ensure complete dissolution. A co-solvent of lower polarity (e.g., hexane) is added slowly until the solution becomes faintly cloudy, indicating saturation. Upon controlled cooling (often gradual cooling from reflux to 0-4°C), crystalline material separates. The choice of co-solvent impacts crystal morphology, recovery rate, and final purity. For instance, using diethyl ether/hexane mixtures often yields fine needles with excellent purity (>98% by HPLC), while ethyl acetate/hexane may yield block crystals with slightly lower recovery but comparable purity [3]. Activated carbon treatment can be incorporated during the dissolution step to remove colored impurities. Multiple recrystallizations might be required to achieve pharma-grade purity (>99.5%), though each cycle reduces the overall yield. The presence of the basic piperidinyl nitrogen can lead to salt formation with acidic impurities; therefore, careful pH control or pre-washing of crude extracts with dilute base is sometimes employed before recrystallization.
Table 3: Recrystallization Solvent Systems and Performance for Target Compound Purification
Primary Solvent | Co-solvent | Typical Ratio (v/v) | Crystal Form | Recovery (%) | Purity Achievable (%) | Notes |
---|---|---|---|---|---|---|
Ethyl Acetate | Hexane | 1:2 to 1:4 | Blocky crystals | 60-75 | >98.5 | Most common system; Good balance |
Diethyl Ether | Hexane | 1:1 to 1:3 | Fine needles | 50-65 | >99.0 | Excellent purity; Lower recovery |
Acetonitrile | Water | 4:1 to 9:1 | Prisms | 70-85 | >98.0 | High recovery; Purity slightly lower |
Toluene | Heptane | 1:1 to 1:5 | Plates | 55-70 | >98.0 | Useful if product has low solubility in EtOAc |
DCM | Methanol | 1:0.5 (layered) | Microcrystalline | 40-60 | >97.5 | Diffusion method; Slow; For difficult cases |
Transitioning the laboratory synthesis of 5'-methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine to industrial production presents significant scalability challenges, primarily centered around reaction volume efficiency, hazardous intermediate handling, purification throughput, and metal catalyst removal. A major hurdle identified in processes for related tetrahydropyridine compounds is the handling of highly reactive or toxic intermediates like cyanide species or organometallic reagents during multi-step syntheses [4]. For instance, routes involving cyanation (e.g., using CuCN) necessitate stringent safety protocols for cyanide quenching and waste stream treatment to meet environmental regulations. Patent literature (US8058440B2) details processes where intermediates like 2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine or 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonitrile are hydrolyzed under strongly basic conditions (using LiOH, NaOH, or KOH) to form key carboxylic acid precursors or heterocyclic cores [4]. Scaling such hydrolysis steps requires precise temperature control and mixing efficiency to prevent exotherms and ensure complete reaction, minimizing residual cyanide.
Catalyst deactivation and metal contamination are critical concerns, particularly if metal-catalyzed steps (like couplings or cyanation) are employed earlier in the synthesis. Residual palladium or copper can coordinate strongly with the bipyridine product, forming colored complexes that are extremely difficult to remove via standard recrystallization. Patent US8058440B2 addresses this by implementing specific hydrolyzing conditions (e.g., aqueous LiOH at 50-100°C) and subsequent acidification to precipitate the product, followed by extensive washes to leach out metal ions [4]. Continuous flow chemistry offers potential solutions for hazardous steps (like high-temp condensations or cyanide reactions) by providing superior heat/mass transfer, smaller reactor volumes (improving safety), and tighter reaction parameter control compared to batch processes [5]. However, adapting heterogeneous reaction mixtures (common in condensations) or crystallization steps to continuous flow remains technically challenging. Cost-effective purification at scale is another bottleneck. While recrystallization works in the lab, large-scale chromatography is prohibitively expensive. Developing robust crystallization protocols with high recovery yields (>85%) and implementing counter-current extraction for impurity removal are essential for viable industrial production. Process Analytical Technology (PAT) tools like in-line FTIR or Raman spectroscopy become crucial for monitoring reaction progression and impurity profiles in real-time during large batch processing.
Table 4: Key Scalability Challenges and Mitigation Strategies for Industrial Synthesis
Scalability Challenge | Root Cause | Potential Mitigation Strategy | Impact on Process |
---|---|---|---|
Cyanide Intermediate Handling | High toxicity; Stringent environmental regulations | Use of flow reactors for containment; Robust cyanide destruction protocols | Increases CAPEX/OPEX; Requires specialized infrastructure |
Metal Contamination (Pd, Cu) | Strong coordination with bipyridine product | Specific hydrolytic conditions (LiOH); Acidification/washing; Chelating resins | Critical for purity specs; Adds purification steps |
Exothermic Reactions | Hydrolysis/condensation enthalpies | Precise T control (jacketed reactors); Slow reagent addition; Flow chemistry | Safety imperative; Prevents runaway reactions |
Purification Throughput | Chromatography impractical at scale | Optimization of recrystallization (solvent ratio, cooling profile); Crystallization-induced chiral resolution | Major determinant of overall yield & cost |
Heterogeneous Mixtures | Poor mixing in large batches; Insolubility issues | High-shear mixers; Optimized solvent blends; Flow chemistry with static mixers | Affects reaction homogeneity & yield |
Residual Solvent Removal | High boiling point solvents (toluene, DMF) | Solvent swaps to lower BP solvents (EtOAc) before isolation; Azeotropic drying | Time and energy intensive; Critical for final specs |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0